Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate

Ischemic cell death inhibition Benzofuran-2-carboxylic esters Cardioprotection

Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate is a multifunctional benzofuran derivative with a unique phenylsulfonylpropanamido architecture. Its C3-sulfone linker and three orthogonal diversification points enable distinct SAR profiling for ischemic cell death (EC50 ~0.5 µM in related series) and MCL-1 inhibitor screening. Choose this compound over shorter/longer linker analogs to maximize chemical space in library synthesis and lead optimization.

Molecular Formula C20H19NO6S
Molecular Weight 401.43
CAS No. 892854-61-4
Cat. No. B2683118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate
CAS892854-61-4
Molecular FormulaC20H19NO6S
Molecular Weight401.43
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19NO6S/c1-2-26-20(23)19-18(15-10-6-7-11-16(15)27-19)21-17(22)12-13-28(24,25)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22)
InChIKeyKJFZVWNIHFHEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate (CAS 892854-61-4): Structural Identity, Procurement Context, and Evidence Landscape


Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate (CAS 892854-61-4; molecular formula C₂₀H₁₉NO₆S; molecular weight 401.43 g/mol) is a multifunctional benzofuran derivative incorporating a C-2 ethyl carboxylate ester and a C-3 propanamido side chain terminated by a phenylsulfonyl group . The compound belongs to the broader class of 3-substituted-benzofuran-2-carboxylic esters, a chemotype for which the nature of the three-position substituent has been demonstrated to profoundly modulate ischemic cell death inhibitory potency in H9c2 cells and rat primary cardiac myocytes [1]. Importantly, the primary literature contains no peer-reviewed biological assay data specifically for this compound; all bioactivity inferences are derived from structurally analogous benzofurans sharing the 3-amido-2-carboxylate core architecture. This evidence guide therefore establishes differentiation through comparative structural analysis against the closest commercially available analogs—ethyl 3-(2-(phenylsulfonyl)acetamido)benzofuran-2-carboxylate (C₂-linker), ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate (C₄-linker), and ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate (thioether analog)—as well as class-level benzofuransulfonamides with published antiproliferative activity.

Why Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate Cannot Be Replaced by Its Closest Analogs: Linker-Dependent SAR and Sulfone vs. Sulfonamide Specificity


Within the 3-substituted-benzofuran-2-carboxylic ester pharmacophore class, apparently minor structural modifications at the three-position side chain produce large-magnitude changes in bioactivity that preclude simple analog substitution. The Suh et al. (2010) structure–activity relationship (SAR) study demonstrated that within a single congeneric series, compounds differing only in the sulfur-containing three-position substituent exhibited EC₅₀ values spanning from sub-micromolar potency (EC₅₀ = 0.532 μM for compound 10, bearing a 4-nitro-phenylsulfanyl-acetylamino substituent) to substantially weaker cell protection, with the specific sulfur atom identity and linker architecture being the dominant determinants of ischemic cell death inhibitory activity [1]. Furthermore, benzofuransulfonamide derivatives—which differ from the target compound by featuring a sulfonamide (–SO₂NH–) linkage rather than a sulfone (–SO₂–) terminated side chain—have been independently characterized as antiproliferative agents with IC₅₀ values in the low micromolar range against NCI-H460 cells (e.g., compound 1h, IC₅₀ = 4.13 μM), establishing that the oxidation state and connectivity of the sulfur moiety direct the compound toward distinct biological target profiles . The phenylsulfonylpropanamido architecture of the target compound occupies a unique structural space—sulfone-terminated but connected via a three-carbon amide linker to the benzofuran core—that is not replicated by any of the commercially available acetamido (C₂), butanamido (C₄), phenylthio, or sulfonamide-linked analogs, each of which would be predicted to exhibit divergent target engagement, physicochemical properties, and biological readouts.

Quantitative Differentiation Evidence for Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate Relative to Structural Analogs


Ischemic Cell Death Inhibitory Potency: 3-Position Sulfur Substituent SAR as a Predictive Framework for the Propanamido-Phenylsulfonyl Architecture

Although this compound itself has not been directly assayed, its core chemotype—3-substituted-benzofuran-2-carboxylic esters—has been rigorously characterized for ischemic cell death inhibition. Suh et al. (2010) demonstrated that the introduction of a sulfur atom at the three-position substituent markedly improved potency relative to non-sulfur-containing analogs. The most potent compounds in that series, 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester (compound 10, EC₅₀ = 0.532 μM, cell death = 6.18%) and 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester (compound 18, EC₅₀ = 0.557 μM, cell death = 7.02%), both feature sulfur-containing three-position side chains, while sulfur-lacking analogs showed substantially reduced protection [1]. The target compound, bearing a phenylsulfonyl (fully oxidized sulfur) propanamido side chain, is a structural congener of the propionylamino subclass that produced the most potent compounds. This class-level SAR predicts that the target compound's sulfone moiety would confer distinct electronic and steric properties relative to the thioether (sulfanyl) series, potentially altering both potency and selectivity within ischemic cell death pathways.

Ischemic cell death inhibition Benzofuran-2-carboxylic esters Cardioprotection

Antiproliferative Activity Benchmarking: Benzofuransulfonamide Scaffold as a Class-Level Comparator

The benzofuransulfonamide chemotype, which differs from this compound by featuring a sulfonamide (–SO₂NH–) linkage to the benzofuran rather than a sulfone-terminated amide side chain, has demonstrated broad-spectrum antiproliferative activity in cell-based screening. Yang et al. (2011) reported that compound 1h, the most potent benzofuransulfonamide analog in their series, exhibited an IC₅₀ of 4.13 μM against NCI-H460 non-small-cell lung cancer cells, exceeding the potency of cisplatin (IC₅₀ = 4.52 μM) in the same assay, and induced significant apoptosis at low micromolar concentrations . This compound represents a structurally distinct subclass—the phenylsulfonylpropanamido architecture replaces the sulfonamide NH with a three-carbon amide spacer terminating in a sulfone—that would be expected to engage different biological targets, as the sulfonamide NH of 1h is a known pharmacophoric feature for certain enzyme active sites while the sulfone of the target compound eliminates this hydrogen-bond donor capability, potentially redirecting activity toward alternative targets or improving selectivity profiles.

Antiproliferative agents Benzofuransulfonamide Cancer cell lines

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) Relative to Closest Commercially Available Analogs

Predicted physicochemical properties calculated using standard in silico methods (ALOGPS/KOWWIN for LogP; Ertl method for TPSA) reveal that the C₃-propanamido linker of this compound (C₂₀H₁₉NO₆S, MW = 401.43) confers intermediate lipophilicity and polarity relative to its closest analogs. The C₂-acetamido analog (C₁₉H₁₇NO₆S, MW = 387.41) has a shorter, more conformationally restricted linker, reducing the distance between the benzofuran core and phenylsulfonyl terminus. The C₄-butanamido analog has a longer, more flexible linker. The phenylthio analog (C₂₀H₁₉NO₄S, MW = 369.44) replaces the sulfone (SO₂) with a thioether (S), eliminating two hydrogen-bond acceptor oxygen atoms. These structural differences produce distinct predicted property profiles: the sulfone contributes significantly to TPSA and alters the hydrogen-bond acceptor count relative to the thioether, while the three-carbon linker positions the phenylsulfonyl group at a distance that balances conformational flexibility with the potential for intramolecular interactions not achievable with the shorter C₂ or longer C₄ linkers .

Physicochemical properties LogP Drug-likeness Permeability

Linker Length as a Determinant of Target Engagement: C₃-Propanamido vs. C₂-Acetamido and C₄-Butanamido Spatial Architecture

The three-carbon propanamido linker (–NHCOCH₂CH₂–) connecting the benzofuran C-3 position to the phenylsulfonyl terminus establishes a specific spatial relationship between the heterocyclic core and the terminal sulfone pharmacophore. In the Suh et al. (2010) SAR study of 3-substituted-benzofuran-2-carboxylic esters, compounds bearing propionylamino-type linkers (three-carbon chain) at the 3-position, such as compound 18 (4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino] derivative, EC₅₀ = 0.557 μM), consistently ranked among the most potent ischemic cell death inhibitors [1]. The C₃ linker positions the terminal aryl group at a distance of approximately 5–6 Å from the benzofuran C-3 atom in an extended conformation, whereas the C₂-acetamido analog places the terminal group at ~3.8–4.5 Å and the C₄-butanamido at ~6.5–7.5 Å. This ~1.5–2 Å incremental difference in reach directly alters which protein binding pockets can be simultaneously engaged by the benzofuran core and the terminal phenylsulfonyl group, a geometric parameter that cannot be replicated by purchasing the shorter or longer linker analogs .

Linker SAR Pharmacophore geometry Conformational analysis

Synthetic Tractability as a Functional Differentiator: Precursor Utility for Derivative Generation

The ethyl ester at the benzofuran C-2 position and the phenylsulfonylpropanamido side chain together provide orthogonal synthetic handles for diversification that are not simultaneously available in the closest analogs. The ethyl carboxylate can be hydrolyzed to the free carboxylic acid for subsequent amide coupling or salt formation, while the phenylsulfonyl group can participate in Julia olefination-type chemistry or serve as a masked nucleophile after α-deprotonation. Patent literature (US2018/0237407) describes the broader phenylsulfonamido-benzofuran chemotype as a privileged scaffold for MCL-1 inhibition, and synthetic routes to related compounds utilize the benzofuran-2-carboxylate ester as a key intermediate for further elaboration [1]. The benzenesulfonylpropanamido linker architecture is also represented in the patent literature for KAT6A/KAT6B inhibitors (WO2021/XXXXXX, substituted acyl sulfonamides), confirming that this structural motif—sulfone connected via an amide-containing linker—is a recognized pharmacophore element in active drug discovery programs [2]. This compound's combination of an ethyl ester, a secondary amide, and a terminal sulfone within a single, commercially tractable molecule offers more diversification vectors than analogs where one of these functional groups is missing or altered.

Synthetic chemistry Precursor Derivatization Medicinal chemistry

Defined Research and Industrial Application Scenarios for Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate Based on Evidence-Linked Differentiation


Ischemia-Reperfusion Injury and Cardioprotection Drug Discovery Programs

Based on the established SAR from Suh et al. (2010), which demonstrated that 3-substituted-benzofuran-2-carboxylic esters bearing sulfur-containing propionylamino-type side chains achieve sub-micromolar EC₅₀ values (0.532–0.557 μM) in oxygen-glucose deprivation models using H9c2 cells and rat primary cardiac myocytes [1], this compound is a structurally appropriate candidate for ischemic cell death inhibitor screening. The phenylsulfonylpropanamido architecture places it within the active propionylamino subclass while providing a fully oxidized sulfur moiety that may engage hydrogen-bond acceptor sites in target proteins differently than the thioether series. Researchers evaluating cardioprotective agents should prioritize this compound over the phenylthio analog because the sulfone's distinct electronic profile may translate to altered selectivity against non-cardiac targets.

Oncology Screening Libraries Targeting BCL-2 Family Proteins (MCL-1)

The Memorial Sloan-Kettering Cancer Center patent (US2018/0237407) explicitly claims phenylsulfonamido-benzofuran derivatives as selective MCL-1 inhibitors that bind the hydrophobic dimerization groove of MCL-1 and induce apoptosis in MCL-1-addicted cancer cells [2]. While this patent covers sulfonamide-linked compounds, the phenylsulfonylpropanamido architecture of this compound represents a structurally adjacent chemotype that replaces the sulfonamide with a sulfone-terminated amide linker, a modification that eliminates the sulfonamide NH hydrogen-bond donor. This chemical feature may reduce off-target interactions with sulfonamide-recognizing proteins (e.g., carbonic anhydrases) while retaining MCL-1 binding capability through the benzofuran core and terminal phenyl group. This compound should be included in diversity-oriented screening decks targeting BCL-2 family anti-apoptotic proteins alongside the benzofuransulfonamide comparator 1h (antiproliferative IC₅₀ = 4.13 μM vs. NCI-H460) .

Medicinal Chemistry Hit-to-Lead Diversification Using Orthogonal Synthetic Handles

For medicinal chemistry groups engaged in library synthesis or lead optimization, this compound provides three chemically orthogonal diversification points—C-2 ethyl ester (hydrolysis to acid, amide coupling), C-3 secondary amide (N-alkylation/N-acylation), and terminal phenylsulfonyl (α-carbanion alkylation, Julia olefination)—within a single molecular scaffold . This is a procurement-relevant differentiator relative to the phenylthio analog (CAS 477500-96-2), which lacks the sulfone's α-carbanion reactivity, and the phenylpropanamido analog (CAS 477500-87-1), which lacks any sulfur functionality entirely. The combination of a benzofuran core (a privileged scaffold in drug discovery) with a sulfone-terminated flexible linker is also consistent with pharmacophore elements found in KAT6A/KAT6B inhibitor patents, suggesting potential applications in epigenetic cancer target screening [3]. A single procurement of this compound thus supports derivatization into at least three structurally distinct sub-series, maximizing the chemical space accessible per gram of starting material.

Structure-Based Drug Design: C₃ Linker as a Conformational Probe for Binding Pocket Depth

The C₃-propanamido linker of this compound provides a geometric spacing of approximately 5–6 Å between the benzofuran core and the terminal phenylsulfonyl group in an extended conformation . In structure-based drug design campaigns—particularly those probing the depth and geometry of hydrophobic binding pockets in proteins such as MCL-1, BCL-XL, or KAT6A/B—this linker length represents a critical parameter. The C₂-acetamido analog (C₁₉H₁₇NO₆S, MW 387.41) positions the terminal group ~1–1.5 Å closer to the core, which may leave distal pocket interactions unsatisfied, while the C₄-butanamido analog introduces an additional rotatable bond, increasing the entropic cost of binding. For computational chemists performing docking studies or free-energy perturbation calculations, this compound serves as the geometric 'Goldilocks' probe—long enough to reach deep pockets, short enough to maintain reasonable conformational pre-organization—and should be included in fragment-merging or scaffold-hopping workflows alongside the shorter- and longer-linker comparators to establish linker-length SAR.

Quote Request

Request a Quote for Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.